molecular formula C24H34N2O2 B2998591 2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol CAS No. 860649-21-4

2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol

Cat. No. B2998591
M. Wt: 382.548
InChI Key: JDRKZVNXMWECLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one in this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol” includes a piperazine ring attached to a benzene ring via a methyl group . The benzene ring is substituted with two isopropyl groups and a hydroxyl group . The piperazine ring is also substituted with a methoxyphenyl group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Octahydro-7-phenylpyrazino[2,1-b][3]benzazepines : A study detailed the synthesis of octahydro-7-phenylpyrazino[2,1-b][3]benzazepines from 1-methyl-3-phenylmethylpiperazine, showing the versatility of piperazine derivatives in synthesizing complex heterocyclic structures, which could be relevant for the synthesis of compounds like 2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol (Ohnmacht & Marie, 1991).

  • Development of Antimicrobial Agents : Another study on the synthesis of 1,2,4-Triazole derivatives, including modifications with piperazine, highlights the antimicrobial potential of such compounds. This suggests possible antimicrobial research applications for structurally similar compounds (Bektaş et al., 2010).

Biological Activities

  • Tubulin Polymerization Inhibition : A compound identified through MorphoBase and ChemProteoBase profiling methods as a tubulin polymerization inhibitor shows promise in antiproliferative activity toward human cancer cells. This study points to potential cancer research applications for compounds with similar molecular frameworks (Minegishi et al., 2015).

  • PPARpan Agonist Synthesis : The efficient synthesis of a potent PPARpan agonist, utilizing piperazine as part of the compound structure, indicates the utility of such compounds in metabolic disorder studies, potentially relevant to the applications of 2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol (Guo et al., 2006).

Fluorescent Ligands for Receptor Visualization

  • Development of Fluorescent Ligands : Research on the synthesis of long-chain 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties highlights the potential of such compounds in visualizing 5-HT1A receptors, suggesting applications in neuroscience and receptor studies (Lacivita et al., 2009).

Future Directions

The future directions for research on “2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol” and similar compounds could include further exploration of their synthesis, chemical reactions, and potential applications in pharmaceuticals and other industries .

properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2,6-di(propan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c1-17(2)22-14-19(15-23(18(3)4)24(22)27)16-25-10-12-26(13-11-25)20-6-8-21(28-5)9-7-20/h6-9,14-15,17-18,27H,10-13,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRKZVNXMWECLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol

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